

Technical Guide: Physical Properties of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃

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Compound of Interest

Compound Name: 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃, a stable isotope-labeled triacylglycerol. Due to its specific nature as a research chemical, primarily used as an internal standard, some physical properties are not extensively documented. This guide presents available data, outlines general experimental protocols for the determination of key physical characteristics, and illustrates its application in a typical experimental workflow.

Core Physical and Chemical Properties

1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ is a synthetic, isotopically labeled version of a naturally occurring triacylglycerol, where three carbon atoms in the glycerol backbone are replaced with the stable isotope ¹³C. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.^[1]

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source
Chemical Name	3-(dodecanoyloxy)propane-1,2-diyl-1,2,3- ¹³ C ₃ dioleate	[2]
Synonyms	1,2-Olein-3-Laurin- ¹³ C ₃ , TG(18:1/18:1/12:0)- ¹³ C ₃	[1]
CAS Number	2692624-36-3	[1]
Molecular Formula	C ₄₈ [¹³ C ₃]H ₉₄ O ₆	[1]
Molecular Weight	806.3 g/mol	[1]
Purity	≥98%	[1]
Formulation	A solution in methyl acetate	[1]
Solubility	Slightly soluble in chloroform and methanol.	[1]
Storage Temperature	-20°C	[1]
Stability	≥ 2 years at -20°C	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	

Experimental Protocols for Determination of Physical Properties

While specific experimental data for the melting point, boiling point, and density of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ are not readily available, the following are standard methodologies used for determining these properties for triacylglycerols.

Determination of Melting Point

The melting point of a triacylglycerol is a critical physical property that provides information about its fatty acid composition and degree of saturation.

Methodology: Differential Scanning Calorimetry (DSC)

- **Sample Preparation:** A small, accurately weighed sample (typically 1-5 mg) of the purified lipid is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **Instrument Setup:** The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). A temperature program is set, which typically involves an initial cooling phase to solidify the sample completely, followed by a controlled heating ramp (e.g., 1-10°C/min).
- **Analysis:** The instrument measures the heat flow into the sample relative to the reference as a function of temperature. The melting point is determined as the peak temperature of the endothermic transition observed in the DSC thermogram. The onset and conclusion of melting can also be determined.
- **Data Interpretation:** The shape and temperature range of the melting peak can provide insights into the purity and polymorphic behavior of the triacylglycerol.

Determination of Boiling Point

The boiling point of high molecular weight molecules like triacylglycerols is typically determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Vacuum Distillation

- **Apparatus:** A short-path distillation apparatus is typically used to minimize the distance the vapor travels and reduce sample loss. The setup includes a distillation flask, a condenser, a receiving flask, a vacuum pump, and a manometer to measure the pressure.
- **Procedure:** The sample is placed in the distillation flask. The system is evacuated to a specific, low pressure. The sample is then gradually heated.
- **Measurement:** The temperature at which the liquid boils and its vapor condenses into the receiving flask is recorded, along with the corresponding pressure.
- **Correction:** The boiling point at atmospheric pressure can be estimated from the data obtained at reduced pressure using a nomograph or specific equations, though this is often

not performed for triacylglycerols as they are prone to decomposition.

Determination of Density

Density is a fundamental physical property that can be determined using various methods.

Methodology: Pycnometry

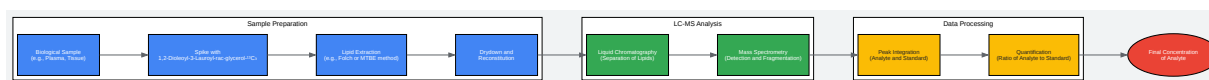
- **Calibration:** The volume of a pycnometer (a glass flask with a precise volume) is calibrated by measuring the weight of the pycnometer filled with a reference substance of known density (e.g., deionized water) at a controlled temperature.
- **Sample Measurement:** The pycnometer is then filled with the sample liquid (if the compound is liquid at the measurement temperature) and weighed.
- **Calculation:** The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer. The temperature must be accurately controlled and recorded throughout the measurement.

Application in Research: Quantification of Triacylglycerols

The primary application of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol- $^{13}\text{C}_3$ is as an internal standard for the accurate quantification of its unlabeled analogue in complex biological samples using mass spectrometry.

Experimental Workflow: LC-MS based Lipidomics

The following diagram illustrates a typical workflow for the quantification of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol in a biological matrix.



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Caption: Workflow for quantification using a $^{13}\text{C}_3$ -labeled internal standard.

Signaling Pathways

As a synthetic, isotopically labeled compound, 1,2-Dioleoyl-3-Lauroyl-rac-glycerol- $^{13}\text{C}_3$ is not involved in biological signaling pathways. Its unlabeled counterpart, a triacylglycerol, serves as an energy storage molecule and a source of fatty acids. These fatty acids, once cleaved from the glycerol backbone by lipases, can participate in a multitude of metabolic and signaling pathways. However, the triacylglycerol itself is not a direct signaling molecule in the same manner as diacylglycerols or phospholipids.

Conclusion

1,2-Dioleoyl-3-Lauroyl-rac-glycerol- $^{13}\text{C}_3$ is a valuable tool for researchers in the field of lipidomics, enabling precise and accurate quantification of its corresponding unlabeled triacylglycerol. While a complete profile of its physical properties is not available, established methodologies can be employed for their determination if required. Its primary utility lies in its application as an internal standard in mass spectrometry-based analytical workflows.

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